molecular formula C21H24N4O2S B2633255 6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide CAS No. 1147746-22-2

6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide

Cat. No.: B2633255
CAS No.: 1147746-22-2
M. Wt: 396.51
InChI Key: DZVQLKBEBJMGAB-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylsulfanyl group, and a pyrimidine ring

Preparation Methods

The synthesis of 6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclopropyl and methylsulfanyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropyl Group Introduction: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols under conditions that promote the formation of the cyclopropyl group.

    Methylsulfanyl Group Addition: The methylsulfanyl group can be introduced using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Pyrimidine Ring Formation: The pyrimidine ring is typically synthesized through condensation reactions involving appropriate precursors like amidines and β-dicarbonyl compounds.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

When compared to similar compounds, 6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

    Cyclopropyl-Containing Compounds: Molecules that include cyclopropyl groups but lack the methylsulfanyl or pyrimidine components.

    Methylsulfanyl-Substituted Compounds: Compounds with methylsulfanyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of these features, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-cyclopropyl-2-methylsulfanyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-28-21-23-17(14-8-9-14)11-18(24-21)20(27)22-12-15-5-2-3-6-16(15)13-25-10-4-7-19(25)26/h2-3,5-6,11,14H,4,7-10,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVQLKBEBJMGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(=O)NCC2=CC=CC=C2CN3CCCC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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